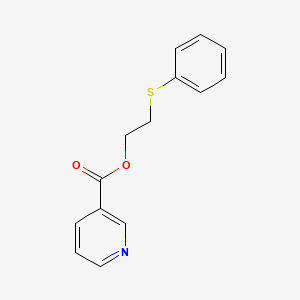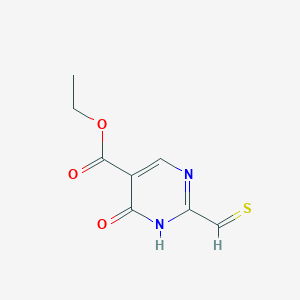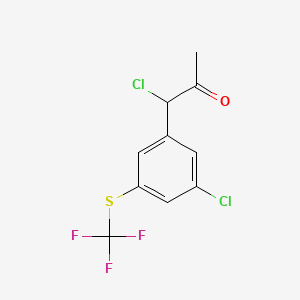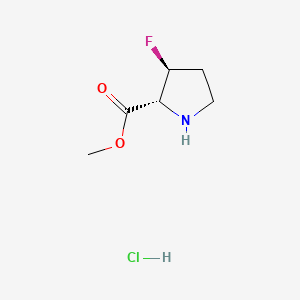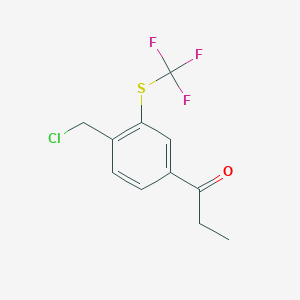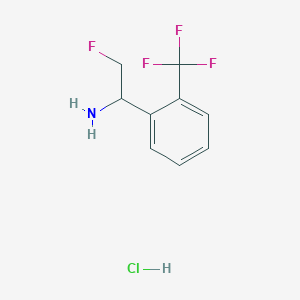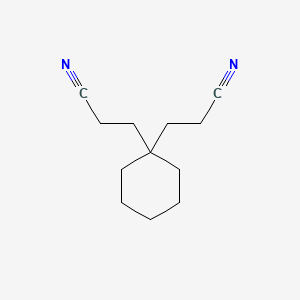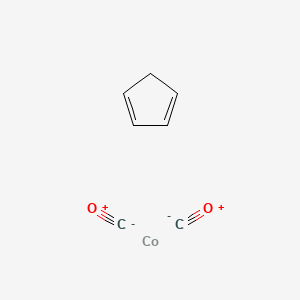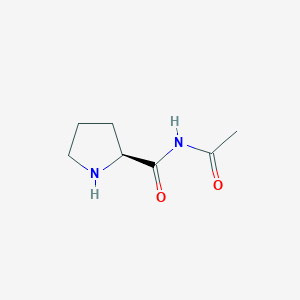
(2S)-N-acetyl-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-L-proline amide is a derivative of the amino acid L-proline It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-acetyl-L-proline amide can be synthesized through the acetylation of L-proline. One common method involves reacting L-proline with acetic anhydride in an aqueous solution. The reaction is typically carried out at elevated temperatures, ranging from 50°C to 70°C, to ensure efficient acetylation . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . The reaction is monitored using thin-layer chromatography (TLC) and characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-proline amide often involves large-scale acetylation processes. These processes utilize acetic anhydride as the acetylating agent and are conducted in aqueous solutions to facilitate the reaction. The reaction mixtures are heated to the desired temperature range to achieve high yields of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-L-proline amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl group and the proline ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N-acetyl-L-proline amide, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce N-acetyl-L-proline amide to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-acetyl-L-proline amide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-acetyl-L-proline amide involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure . The compound’s ability to form hydrogen bonds with active site residues is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-L-proline amide can be compared with other similar compounds, such as:
N-acetyl-L-glutamine: Used in sports medicine for muscle growth and endurance.
N-acetyl-4-hydroxy-L-proline: Used in the production of anti-inflammatory and analgesic formulations.
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
N-acetyl-L-proline amide is unique due to its specific structure and the presence of the acetyl group, which imparts distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(2S)-N-acetylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-7(11)6-3-2-4-8-6/h6,8H,2-4H2,1H3,(H,9,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
XWNWCGHULLCXAD-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(=O)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


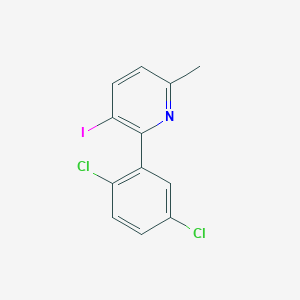
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)

